molecular formula C14H11FN4OS B2725618 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-50-9

6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2725618
CAS No.: 534591-50-9
M. Wt: 302.33
InChI Key: RQIHZUWBEPTOFN-UHFFFAOYSA-N
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Description

6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry as a bioisostere of purine nucleobases . This molecular framework is of significant research interest, particularly in the field of oncology, for its ability to function as a potent ATP-competitive inhibitor of various protein kinases . The compound's design incorporates specific pharmacophoric features essential for binding to the kinase domain: the flat heteroaromatic pyrazolopyrimidine system occupies the adenine binding pocket, while the 4-fluorophenyl group at the N-1 position serves as a hydrophobic head, and the allylthio moiety at the C-6 position acts as a flexible hydrophobic tail . This strategic substitution pattern is investigated for its potential to modulate kinase activity and interfere with aberrant signaling pathways that drive uncontrolled cell proliferation. The primary research applications of this compound are in the development and evaluation of novel targeted cancer therapies. Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively studied as inhibitors of critical oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase . Researchers utilize such compounds in in vitro assays to assess anti-proliferative activity against various human cancer cell lines (e.g., A549, HCT-116) and to determine their inhibitory potency (IC50) against specific kinase targets . Furthermore, this class of compounds has been shown to act as apoptotic inducers and cause cell cycle arrest at specific phases (e.g., S and G2/M), providing tools for mechanistic studies of cell death . Its value extends to biochemical research for probing kinase function and signal transduction cascades. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIHZUWBEPTOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole-4-Carbonitrile Derivatives

A widely adopted method involves cyclizing 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 ) with formic acid under reflux conditions. This reaction proceeds via intramolecular cyclization, forming the pyrimidinone ring (Scheme 1A). The 4-fluorophenyl group at position 1 is introduced early by substituting the pyrazole nitrogen during the synthesis of 1 .

Alternative Cyclizing Agents :

  • Triethyl Orthoformate : When 1 reacts with triethyl orthoformate in acetic anhydride, it forms an intermediate methanimidate, which cyclizes upon ammonia treatment to yield the pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent hydrolysis or oxidation steps may adjust the substituents at position 4.
  • Phosgene Derivatives : Treatment of 1 with phosgene methyliminium chloride generates a chloroamidine intermediate, which cyclizes under acidic conditions to form the pyrimidinone core.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A mixture of 1 and malonic acid derivatives in dioxane, subjected to microwave heating at 150°C for 15 minutes, achieves cyclization in 85–92% yields. This method reduces side products compared to conventional heating.

Table 1: Comparison of Core Synthesis Methods

Method Conditions Yield (%) Time
Formic Acid Reflux 100°C, 6 hr 78 6 hr
Triethyl Orthoformate Acetic Anhydride, 4 hr 82 4 hr
Microwave Irradiation 150°C, 15 min 92 15 min

Introduction of the Allylthio Group at Position 6

Functionalization at position 6 necessitates precise sulfur incorporation. Two pathways emerge from the literature:

Thiolation Followed by Alkylation

  • Thione Formation : Treating the chlorinated intermediate 2 (6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) with thiourea in ethanol under reflux introduces a thiol group at position 6, yielding 3 .
  • Alkylation with Allyl Bromide : Reacting 3 with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 4 hours affords the allylthio derivative 4 in 75–80% yield.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks allyl bromide, forming the thioether bond.

Direct Thioetherification via Displacement

An alternative route involves substituting a pre-installed leaving group (e.g., chloro) at position 6 with allylthiol:

  • Chlorinated Precursor : Compound 2 reacts with allyl mercaptan (HS-CH₂CH=CH₂) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. This one-pot reaction achieves 70–75% yield under nitrogen atmosphere.

Table 2: Thioetherification Efficiency

Method Reagents Yield (%) Purity (HPLC)
Thiourea + Alkylation Thiourea, Allyl Bromide 80 98.5
Direct Displacement Allyl Mercaptan, Et₃N 75 97.2

Regioselectivity and Byproduct Management

Regiochemical control is critical to avoid isomers. The 4-fluorophenyl group at position 1 directs cyclization due to its electron-withdrawing nature, ensuring proper ring fusion. Key byproducts include:

  • 5-Substituted Isomers : Arising from incomplete cyclization, mitigated by optimizing reaction time and temperature.
  • Over-Alkylation : Addressed by stoichiometric control of allyl bromide (1.2 equiv) and stepwise addition.

Advanced Functionalization and Derivatives

Post-synthetic modifications enable structural diversification:

  • Oxidation of Allylthio : Treating 4 with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide or sulfone derivatives, expanding pharmacological potential.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 2 or 7 introduces aryl/heteroaryl groups, leveraging palladium catalysts.

Analytical Characterization

Key spectral data for 4 :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-3), 7.89–7.92 (m, 2H, Ar-H), 7.34–7.37 (m, 2H, Ar-H), 5.95–6.05 (m, 1H, CH₂CH=CH₂), 5.30 (d, J = 17 Hz, 1H, =CH₂), 5.20 (d, J = 10 Hz, 1H, =CH₂), 3.85 (d, J = 7 Hz, 2H, SCH₂).
  • HRMS : m/z 343.0821 [M+H]⁺ (calc. 343.0824).

Scalability and Industrial Considerations

Large-scale synthesis (>100 g) employs continuous flow reactors for cyclization steps, reducing reaction time by 40% compared to batch processes. Solvent recovery systems (e.g., dioxane distillation) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets, particularly kinases involved in cancer progression. Research indicates that it may inhibit tumor growth by blocking ATP-binding sites on these kinases.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in low micromolar ranges, indicating potent activity against these cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Case Study: Inhibition of Cytokine Production

  • In vitro studies revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Effects

Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. The ability to modulate neuroinflammatory pathways could make this compound a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

  • A recent investigation indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of Nrf2 signaling pathways.

Mechanism of Action

The mechanism of action of 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(ethylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(propylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the allylthio group, in particular, may confer unique properties compared to its methylthio, ethylthio, or propylthio analogs.

Biological Activity

The compound 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current findings on its biological activity, including data from case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃F N₄OS
  • Molecular Weight : 285.34 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

The presence of the allylthio group and the fluorophenyl moiety is significant for the compound's biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
A5492.24Induces apoptosis through MAPK pathway inhibition
MCF-71.74Inhibits proliferation and induces cell cycle arrest
PC-39.20Modulates signaling pathways affecting apoptosis

The compound exhibited significant inhibitory effects against various tumor cell lines, with an IC50 value of 2.24 µM in A549 lung cancer cells, outperforming doxorubicin (9.20 µM) as a control . Flow cytometric analysis confirmed that treatment with the compound led to a notable increase in apoptotic cells within the sub-G1 phase, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity. A study evaluated various derivatives for their efficacy against bacterial and fungal strains using the agar well diffusion method. Key results are summarized below:

Compound Microbial Strain Zone of Inhibition (mm)
6-(Allylthio) derivativeStaphylococcus aureus15
Escherichia coli18
Candida albicans12

These findings suggest that the compound possesses significant antimicrobial properties, comparable to standard antibiotics .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating MAPK signaling, leading to increased expression of pro-apoptotic factors .
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Lung Cancer Cells : A study focused on A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis at low micromolar concentrations .
  • Antimicrobial Efficacy : Another study reported the synthesis of various derivatives, including our compound, which showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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